(R)-依托多拉克

概述

描述

(R)-Etodolac, also known as SDX-101, is a nonsteroidal anti-inflammatory drug (NSAID) that has been studied for its potential in treating various forms of cancer, including multiple myeloma and B-cell chronic lymphocytic leukemia (B-CLL). It has been shown to induce potent cytotoxicity in drug-sensitive and drug-resistant cell lines, as well as primary cells isolated from patients with multiple myeloma refractory to chemotherapy . In a phase I clinical trial, R-etodolac demonstrated tolerability and safety, with the most common adverse events being gastrointestinal and skin-related . It has also been noted for its selectivity in inhibiting human prostaglandin G/H synthase 2 (PGHS-2) over PGHS-1, which may contribute to its gastrointestinal safety profile .

Synthesis Analysis

The synthesis of (R)-Etodolac involves the resolution of its racemic form, which can be achieved through the formation of diastereomers using enantiomerically pure amines. These diastereomers can be separated and characterized using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) . The absolute configuration of the diastereomeric derivatives can be determined, which is essential for assessing the enantiomeric purity of the compound .

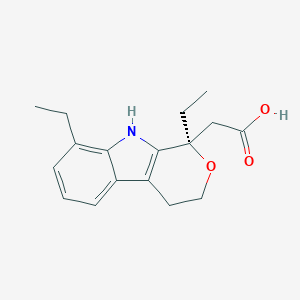

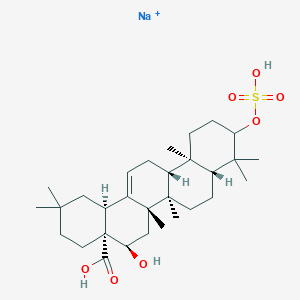

Molecular Structure Analysis

The molecular structure of (R)-Etodolac has been studied using density functional theory, which supports the three-dimensional geometry of the diastereomers formed during the synthesis process . The optimized structures of these diastereomers confirm their stereochemistry, which is crucial for their separation and the determination of the drug's enantiomeric purity.

Chemical Reactions Analysis

(R)-Etodolac has been shown to induce apoptosis in cancer cells through the cleavage of caspase-8, -9, and -3 and PARP, as well as the down-regulation of cyclin D1 expression . It also up-regulates the proapoptotic variant of myeloid cell leukemia-1 (Mcl-1S) and enhances the cytotoxic effects of dexamethasone . The drug's ability to overcome drug resistance in multiple myeloma cells, even in the presence of protective factors like IL-6 and IGF-1, highlights its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Etodolac have been characterized through various studies. It has been noted that the drug is rapidly absorbed when administered orally, with a time to maximum concentration ranging from 2 to 4 hours and a half-life ranging from 5 to 7 hours . The pharmacokinetic profile of R-etodolac is such that the increase in maximum concentration is not proportional to the increase in dose . Additionally, the drug has been shown to significantly reduce the absolute lymphocyte count in B-CLL patients in a dose-dependent manner .

科学研究应用

犬类骨关节炎的管理

(R)-依托多拉克已在兽医学中得到探索,特别是在犬类骨关节炎的管理中。研究重点关注了它与其他药理剂(如卡洛芬、美洛昔康和多硫酸乙酰氨基葡萄糖)的联合使用。证据表明,(R)-依托多拉克用于犬类骨关节炎时,提供了中等程度的舒适度和疗效,表明其在兽医环境中管理此病症的潜力 (阿拉贡、霍夫迈斯特和巴德斯伯格,2007) (桑德索恩等人,2009)。

膝骨关节炎的药理治疗

在人类医学中,(R)-依托多拉克已在膝骨关节炎的随机对照试验中得到评估。这些研究系统地回顾了非甾体抗炎药(NSAIDs)的疗效,包括 (R)-依托多拉克,并发现 (R)-依托多拉克在一些 NSAIDs 比较中更优,表明其在治疗膝骨关节炎方面的潜在益处 (陶惠德和霍赫伯格,1997)。

安全和危害

This involves detailing the safety precautions that need to be taken when handling the compound, as well as the compound’s potential hazards to human health and the environment.

未来方向

This involves discussing potential future research directions. This could include potential applications of the compound that have not yet been explored, or new methods of synthesizing the compound.

For a specific analysis of “®-Etodolac”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they often have subscriptions to these types of resources. Alternatively, public databases like PubChem or the Protein Data Bank (PDB) might have information on this compound. Please note that interpreting this information often requires a background in chemistry or a related field. If you’re not familiar with these topics, you might find it helpful to consult with a specialist.

属性

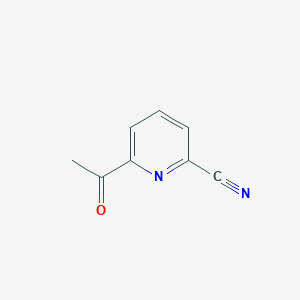

IUPAC Name |

2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYBQONXHNTVIJ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233938 | |

| Record name | (-)-Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Etodolac | |

CAS RN |

87226-41-3 | |

| Record name | (-)-Etodolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87226-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Etodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087226413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETODOLAC, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1RAH31T6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)

![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)

![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)

![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)